2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one
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Overview
Description
2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Tethered Furan-2(5H)-one and Caprolactam Structures
The compound has been used in the synthesis of structures where furan-2(5H)-one and caprolactam rings are linked through an aminopropane tether. This highlights its potential in creating complex molecular architectures (Trofimov et al., 2017).
2. Formation of Unsaturated Monocyclic Seven-Membered Heterocyclic Ring
Research has shown its utility in the synthesis of fully unsaturated monocyclic seven-membered heterocyclic rings, demonstrating its versatility in creating novel molecular structures (Shayma M. Ahmad, 2011).
3. Enantioselective Synthesis of Diverse Molecular Structures
The compound has been instrumental in the enantioselective synthesis of diverse molecular structures like 3,4-dihydro-1,2-oxazepin-5(2H)-ones, showcasing its role in asymmetric synthesis and potential pharmaceutical applications (Ranade & Georg, 2014).
4. Synthesis of Various Heterocyclic Compounds
It has been used in the synthesis of oxazepine derivatives, pyrazol derivatives, and isoxazole derivatives, indicating its utility in the creation of a wide range of heterocyclic compounds (S. Adnan, Kasim Hassan, & Hassan Thamer, 2014).
5. Preparation of Heterocyclic Systems
This compound has been part of a sequence of reactions leading to the synthesis of various heterocyclic systems like dioxazines and dioxazepines, further illustrating its importance in complex organic syntheses (Singh & Singh, 2004).
6. Route to Fused 2-Benzazepine Derivatives
The compound has been used to prepare fused 2-benzazepine derivatives, highlighting its role in the creation of specialized chemical structures (Gorulya et al., 2011).
7. Synthesis of Enantiomers for Biological Studies
It has also been involved in the synthesis of enantiomers like cyclazosin for biological studies, indicating its significance in pharmacological research (Giardiná et al., 1996).
8. Development of Chiral Auxiliaries
The compound has been transformed into chiral auxiliaries for catalysis, showcasing its utility in enhancing the efficiency of chemical reactions (Sudo & Saigo, 1997).
Properties
IUPAC Name |
1-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-2-aminopropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(12)11(14)13-5-6-15-7-9-3-2-4-10(9)13/h8-10H,2-7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRPHXHGNYTAJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC2C1CCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.